![molecular formula C48H70N10O12 B608509 (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 1155866-55-9](/img/structure/B608509.png)
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid
Overview
Description
LDV is an α4β1 integrin (VLA-4) ligand and non-fluorescent derivative of LDV FITC.
Scientific Research Applications
Synthesis and Structural Analysis
- Research into the synthesis and structural analysis of related amino acids and peptides has been conducted. For instance, Ishibuchi et al. (1992) reported the stereoselective preparation of amino acids related to the compound from accessible chiral synthons (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Computational Peptidology
- Computational peptidology has been used to study the chemical reactivity and molecular properties of similar peptides, which aids in understanding their applications in drug design. Flores-Holguín, Frau, and Glossman-Mitnik (2019) used conceptual density functional theory for this purpose (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Molecular Structure Studies
- The molecular structure of drugs and their metabolites, similar to the compound of interest, has been investigated. For example, Remko et al. (2013) studied the structure of perindopril and its active metabolite perindoprilat, which could provide insights into the properties of related compounds (Remko, Bojarska, Ježko, Maniukiewicz, & Olczak, 2013).
Chemoenzymatic Synthesis
- Chemoenzymatic processes have been utilized in synthesizing nuclei of kainoid amino acids, which are structurally related. Felluga et al. (2012) demonstrated this approach (Felluga, Forzato, Nitti, Pitacco, Ghelfi, & Valentin, 2012).
Novel Synthesis Techniques
- Innovative synthesis methods for similar compounds have been explored. Breitenmoser et al. (2001) described the synthesis of a novel 2H-azirin-3-amine, which is a building block for dipeptides (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Stereocontrolled Synthesis
- Stereocontrolled synthesis of amino acids has been a focus in understanding the structural properties of these compounds. Ohfune and Nishio (1984) achieved this for detoxinine, a related amino acid (Ohfune & Nishio, 1984).
PPARgamma Agonists Studies
- Studies on PPARgamma agonists involving structurally related compounds have been conducted. For example, Cobb et al. (1998) investigated N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which could offer insights into similar compounds' therapeutic potential (Cobb et al., 1998).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O12/c1-26(2)23-35(53-38(59)24-31-17-19-32(20-18-31)52-48(70)56-33-14-9-8-13-28(33)5)43(64)55-36(25-39(60)61)44(65)57-40(27(3)4)46(67)58-22-12-16-37(58)45(66)51-29(6)41(62)50-30(7)42(63)54-34(47(68)69)15-10-11-21-49/h8-9,13-14,17-20,26-27,29-30,34-37,40H,10-12,15-16,21-25,49H2,1-7H3,(H,50,62)(H,51,66)(H,53,59)(H,54,63)(H,55,64)(H,57,65)(H,60,61)(H,68,69)(H2,52,56,70)/t29-,30-,34-,35-,36-,37-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYZPSNPTJYQKB-CGTMUHGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H70N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 87384936 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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